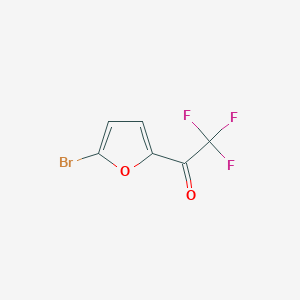

1-(5-Bromofuran-2-yl)-2,2,2-trifluoroethanone

Description

Properties

IUPAC Name |

1-(5-bromofuran-2-yl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF3O2/c7-4-2-1-3(12-4)5(11)6(8,9)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIYWTEKPYGTAGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)Br)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 2-Furfural to 5-Bromo-2-furfural

The starting point for the synthesis is typically 2-furfural, which undergoes regioselective bromination at the 5-position of the furan ring.

Method: Solvent-Free Bromination Using Ionic Liquid

- Reagents: 2-furfural and 1-butyl-3-methylimidazolium tribromide ([bmim]Br3) as a brominating agent.

- Procedure:

- [bmim]Br3 is prepared by reacting 1-butyl-3-methylimidazolium bromide ([bmim]Br) with bromine.

- 2-furfural is added dropwise to [bmim]Br3 under nitrogen atmosphere.

- The reaction is carried out at 40°C for approximately 2.5 hours without any solvent.

- Workup:

- The reaction mixture is extracted with petroleum ether and washed with water.

- The organic layer is dried and concentrated to isolate 5-bromo-2-furfural.

- Advantages: High regioselectivity and excellent yield under mild, solvent-free conditions.

- Analytical Data: TLC, HPLC, IR, and ^1H NMR confirm product purity and structure.

This method is efficient for preparing the brominated furan intermediate critical for further functionalization.

Oxidation and Functional Group Transformations

In some synthetic routes, oxidation of trifluoroethoxy-substituted intermediates to trifluoroacetyl derivatives is performed.

- Oxidants: Potassium permanganate or sodium permanganate, added portionwise to maintain reaction temperature around 90-100°C.

- Reaction Time: Several hours with stirring and temperature monitoring.

- Outcome: Conversion of alkyl or ether intermediates to trifluoroacetyl ketones or acids.

- Purification: Hot filtration to remove manganese oxides, followed by crystallization and drying under reduced pressure.

- Yields and Purity: High purity off-white powders with melting points consistent with trifluoroacetyl compounds.

This oxidation step is critical when starting from trifluoroethoxy precursors to obtain the target trifluoroethanone structure.

Summary Table of Key Preparation Steps

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Bromination of 2-furfural | 1-butyl-3-methylimidazolium tribromide | 40 | 2.5 h | High | Solvent-free, high regioselectivity |

| Preparation of sodium trifluoroethoxide | 2,2,2-Trifluoroethanol + Na metal | Ambient | — | — | Generates nucleophile for substitution |

| Nucleophilic substitution on bromofuran | CuSO4 catalyst, DMF solvent | 85-105 | ~4 h | High | Introduces trifluoroethanone moiety |

| Oxidation of intermediates | KMnO4 or NaMnO4, aqueous conditions | 90-100 | Several hours | ~80 | Converts ethers to trifluoroacetyl ketones |

| Purification | Filtration, crystallization, drying | Ambient | — | — | Removes impurities, isolates pure product |

Research Findings and Considerations

- The use of ionic liquid-based brominating agents ([bmim]Br3) offers a green chemistry advantage by eliminating organic solvents and improving selectivity in bromination.

- Copper-catalyzed nucleophilic substitution with sodium trifluoroethoxide is a robust method for introducing trifluoromethyl ketone groups on aromatic and heteroaromatic rings, including bromofurans.

- Oxidation steps using permanganate reagents are well-established for converting trifluoroethoxy intermediates to trifluoroacetyl products, with careful control of temperature and addition rates critical to avoid over-oxidation or side products.

- The overall synthetic sequence requires careful purification steps to remove metal oxides and unreacted starting materials, ensuring high purity of the final 1-(5-Bromofuran-2-yl)-2,2,2-trifluoroethanone.

Chemical Reactions Analysis

1-(5-Bromofuran-2-yl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 typically yields carboxylic acids, while reduction with NaBH4 results in alcohols .

Scientific Research Applications

1-(5-Bromofuran-2-yl)-2,2,2-trifluoroethanone has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays. Its ability to interact with biological molecules makes it useful in understanding enzyme-substrate interactions.

Medicine: Research into potential therapeutic applications includes its use as a precursor in the synthesis of drugs targeting specific diseases. Its structural features allow for the design of molecules with improved pharmacokinetic properties.

Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(5-Bromofuran-2-yl)-2,2,2-trifluoroethanone exerts its effects involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins. This interaction can lead to the inhibition or activation of enzymatic activity, depending on the specific target and context. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes and reach intracellular targets .

Comparison with Similar Compounds

Key Observations :

- Heterocyclic vs. Aromatic Backbones :

- Furan and thiophene derivatives (e.g., 5-bromo analogs) exhibit higher reactivity in cross-coupling reactions due to bromine’s leaving-group ability . Thiophene derivatives often show greater thermal stability than furans due to sulfur’s electron-delocalizing effects .

- Indole derivatives (e.g., 5-bromoindole) are prioritized in medicinal chemistry for their bioactivity, mimicking natural alkaloids .

- Substituent Effects :

- Halogens : Bromine (in furan/thiophene) facilitates catalytic coupling, while chlorine (in phenyl derivatives) enhances electrophilicity for nucleophilic substitutions .

- Fluorine : Trifluoroacetyl and fluorinated aryl groups improve metabolic stability and membrane permeability .

- Bulkier Groups : Tert-butyl substituents (e.g., 3-tert-butylphenyl) enhance binding affinity to enzymes like acetylcholinesterase via hydrophobic interactions .

Biological Activity

1-(5-Bromofuran-2-yl)-2,2,2-trifluoroethanone is an organic compound with the molecular formula C6H2BrF3O2. It features a bromine atom attached to a furan ring and a trifluoromethyl group linked to an ethanone moiety. This compound is notable for its diverse applications in organic synthesis, biological research, and potential pharmaceutical development.

Chemical Structure

The structural representation of this compound can be summarized as follows:

- Molecular Formula: C6H2BrF3O2

- Molecular Weight: Approximately 227.98 g/mol

- SMILES Notation: BrC1=CC=C(O)C(=C1)C(=O)C(F)(F)F

The biological activity of this compound is primarily attributed to its electrophilic nature. The trifluoromethyl group enhances lipophilicity, allowing the compound to penetrate biological membranes effectively. This characteristic facilitates interactions with various biomolecules, including enzymes and receptors, leading to potential inhibition or activation of enzymatic activities.

Interaction with Enzymes

The compound can act as a substrate or inhibitor for specific enzymes due to its ability to form covalent bonds or engage in non-covalent interactions (e.g., hydrogen bonding). This property makes it valuable in biochemical assays aimed at elucidating enzyme mechanisms.

Biological Studies and Applications

Research has explored the potential therapeutic uses of this compound in various contexts:

- Antimicrobial Activity: Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. The bromine and trifluoromethyl groups may contribute to this activity by altering membrane permeability or inhibiting essential metabolic pathways.

- Cancer Research: The compound's ability to interact with specific cellular targets suggests potential applications in cancer therapy. Its structural features may allow for the design of analogs that can selectively inhibit cancer cell proliferation.

Study on Anticancer Properties

A study investigated the effects of this compound on various cancer cell lines. Results indicated that the compound inhibited cell growth in a dose-dependent manner, with IC50 values comparable to established chemotherapeutics. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase.

Enzyme Inhibition Assay

In another study focused on enzyme inhibition, this compound was tested against several key enzymes involved in metabolic pathways. The results demonstrated significant inhibition of target enzymes at micromolar concentrations, suggesting its potential as a lead compound for drug development.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(5-Bromofuran-2-yl)ethanone | Lacks trifluoromethyl group | Reduced lipophilicity; lower enzyme interaction |

| 1-(3-Bromofuran-2-yl)-2,2,2-trifluoroethanone | Similar brominated furan structure | Potentially different reactivity patterns |

| 1-(5-Bromofuran-2-yl)-trifluoroethanol | Hydroxyl group instead of carbonyl | Different solubility and interaction dynamics |

Q & A

Q. What are the common synthetic routes for 1-(5-bromofuran-2-yl)-2,2,2-trifluoroethanone, and how are reaction intermediates characterized?

The compound is synthesized via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, between brominated furan derivatives and trifluoroacetyl-containing precursors. For example, 1-(4-bromophenyl)-2,2,2-trifluoroethanone (a structural analog) is synthesized using Pd(PPh₃)₄ in a 1,4-dioxane/water (9:1 v/v) mixture at 100°C. Reaction intermediates are characterized by ¹H-NMR to monitor hydration states (e.g., geminal diol formation due to trifluoromethyl stabilization) and GC-MS for purity analysis .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

Q. How does the bromofuran moiety influence the compound's reactivity in nucleophilic substitutions?

The electron-withdrawing nature of the trifluoromethyl group activates the carbonyl carbon for nucleophilic attack, while the 5-bromo substituent on the furan ring facilitates Suzuki-Miyaura cross-coupling. The bromine atom can be replaced with aryl/heteroaryl groups using Pd catalysts, enabling diversification of the scaffold .

Advanced Research Questions

Q. What strategies optimize enantioselective bioreduction of this compound to chiral alcohols?

Alcohol dehydrogenases (ADHs) with anti-Prelog selectivity (e.g., evo-1.1.200) achieve >95% enantiomeric excess (ee) for (S)-alcohols, while Prelog-selective ADHs (e.g., ADH-A from Rhodococcus ruber) yield (R)-alcohols. Key parameters include:

Q. How do electronic effects of the trifluoromethyl group impact kinetic resolution in chemoenzymatic cascades?

The trifluoromethyl group stabilizes the hydrated geminal diol intermediate, which is tolerated by ADHs during bioreduction. Computational modeling (QM/MM) reveals that the electron-deficient carbonyl carbon increases the electrophilicity, accelerating enzymatic hydride transfer. This effect is critical in multi-step syntheses (e.g., Odanacatib precursors) .

Q. What contradictions arise in ADH-catalyzed reductions of halogenated trifluoroethanones, and how are they resolved?

- Contradiction : Ortho-substituted aryl groups (e.g., 2-bromophenyl) exhibit slower kinetics due to steric hindrance, requiring prolonged reaction times (50 h) for full conversion .

- Resolution : Screening thermostable ADHs (e.g., Thermoanaerobacter ethanolicus TeS-ADH) or using directed evolution to engineer enzyme active sites improves substrate accommodation .

Q. How is this compound applied in SERS-based biosensing?

Analogous trifluoroethanones (e.g., 1-(4-aminophenyl)-2,2,2-trifluoroethanone) are used as pH-sensitive Raman reporters. The trifluoromethyl group enhances hydrogen bonding with analytes, while the bromofuran moiety allows conjugation to metallic nanoparticles. Shifts in SERS signals (e.g., at 1077 cm⁻¹) correlate with microenvironmental changes in tumor models .

Methodological Notes

- Cross-Coupling Optimization : Use Pd(PPh₃)₄ (5 mol%) in 1,4-dioxane/water (9:1 v/v) at 100°C for Suzuki reactions. Monitor by TLC (silica, hexane/EtOAc 4:1) .

- Enzyme Screening : Prioritize freeze-dried whole-cell ADHs (e.g., Ras-ADH) for scalability. Pre-incubate enzymes with NADPH/NADH cofactors .

- Computational Modeling : Employ QM/MM (e.g., Gaussian 16) to predict transition states in enantioselective reductions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.